molecular formula C17H24N4O B5886927 N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide

N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide

Cat. No. B5886927
M. Wt: 300.4 g/mol
InChI Key: KBDDYBSKBKFSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has been used as a recreational drug due to its stimulant properties. However, in recent years, there has been an increasing interest in the scientific research applications of BZP due to its potential as a tool for studying the central nervous system.

Mechanism of Action

N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide acts as a stimulant by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. This leads to an increase in the release of dopamine, norepinephrine, and serotonin, which in turn leads to the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to an increase in energy metabolism. This compound has also been shown to increase alertness, attention, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide in lab experiments is that it is a relatively simple compound to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying the central nervous system. However, one limitation of using this compound is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide. One area of interest is in understanding the long-term effects of this compound on the central nervous system. Another area of interest is in developing new compounds that are more selective for TAAR1, which could lead to the development of new treatments for neurological disorders. Finally, there is also interest in developing new methods for synthesizing this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide involves the reaction of 1,2-diaminobenzene with 1-bromo-2-(1-piperidinyl)ethane in the presence of a base, followed by the reaction of the resulting intermediate with propanoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide has been used in scientific research as a tool for studying the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. This compound has also been used to study the effects of stimulants on cognitive function and behavior.

properties

IUPAC Name

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-2-16(22)19-17-18-14-8-4-5-9-15(14)21(17)13-12-20-10-6-3-7-11-20/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDYBSKBKFSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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